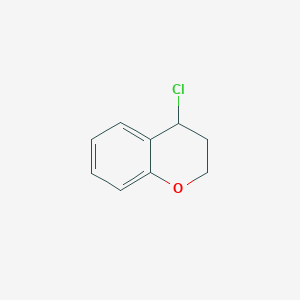

4-Chlorochroman

Description

Significance of the Chroman Scaffold in Heterocyclic Chemistry

The chroman framework, a bicyclic system consisting of a benzene (B151609) ring fused to a dihydropyran ring, is a privileged structure in the field of heterocyclic chemistry. researchgate.netnih.govmdpi.com Its importance stems from its presence in a wide array of natural products and synthetically derived molecules that exhibit significant biological activities. mdpi.comnih.gov Chroman-4-one, a close relative of chroman, serves as a crucial intermediate and a fundamental building block in organic synthesis and the design of new drugs. researchgate.netnih.gov

The versatility of the chroman scaffold allows for the synthesis of diverse compound libraries with varied physicochemical properties, which has led to the development of potent and safe bioactive compounds. mdpi.com The structural diversity within the chroman family is vast, encompassing various derivatives that have been explored for their therapeutic potential. researchgate.netnih.gov This inherent versatility makes the chroman scaffold a subject of continuous and intensive research in medicinal and organic chemistry. mdpi.comnih.gov

Scope and Relevance of Chlorinated Chroman Derivatives in Academic Inquiry

The introduction of a chlorine atom onto the chroman framework, creating chlorinated chroman derivatives, has proven to be a fruitful area of academic and industrial research. The presence of chlorine can significantly influence the molecule's chemical reactivity and biological activity. For instance, studies have shown that chlorine substitution on the chromanone nucleus can modulate the cytotoxic activity of these compounds against various cancer cell lines. researchgate.net

Researchers are actively investigating the synthesis and reactions of chlorinated chromans to develop novel compounds with specific properties. For example, 4-chlorochromenes have been synthesized from 2'-hydroxychalcones via the Vilsmeier reaction. oup.com Furthermore, 4-chloro-2,2-disubstituted chromen-3-carboxaldehydes have served as precursors for the synthesis of fused polycyclic heterocycles with potential anti-inflammatory, analgesic, anticonvulsant, and antiparkinsonian activities. nih.gov The synthesis of enantiopure (S)-6-chlorochroman-4-ol using biocatalysis highlights the interest in creating specific stereoisomers for potential pharmaceutical applications. sci-hub.se The ongoing exploration of chlorinated chroman derivatives underscores their importance as a versatile platform for the discovery of new chemical entities with potential therapeutic applications. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9ClO |

|---|---|

Molecular Weight |

168.62 g/mol |

IUPAC Name |

4-chloro-3,4-dihydro-2H-chromene |

InChI |

InChI=1S/C9H9ClO/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6H2 |

InChI Key |

NUISHYVQGHCDEH-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=CC=CC=C2C1Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chlorochroman and Substituted Chlorochromans

Approaches to the Core 4-Chlorochroman Scaffold

The construction of the fundamental this compound structure can be achieved through various synthetic routes, primarily involving the transformation of precursor molecules.

Vilsmeier Reaction for 2H-4-Chlorochromenes Precursors

A notable method for the synthesis of 4-chlorochromans involves the use of 2H-4-chlorochromenes as key precursors. These precursors can be effectively synthesized via the Vilsmeier-Haack reaction. researchgate.netresearchgate.net This reaction typically involves the treatment of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl3) to generate the Vilsmeier reagent, a chloroiminium ion. wikipedia.orgijpcbs.comnumberanalytics.com This electrophilic species then reacts with an electron-rich aromatic compound, like a 2'-hydroxychalcone, to furnish the corresponding 2H-4-chlorochromene. researchgate.netresearchgate.net

The reaction of 7-methoxy-2,2-dimethylchroman-4-one (B1330805) with the Vilsmeier reagent has been shown to produce 4-chloro-7-methoxy-2,2-dimethyl-2H-chromene in high yields. rsc.org This approach highlights the utility of the Vilsmeier reaction in accessing substituted 4-chlorochromene systems, which can subsequently be reduced to the desired this compound scaffold.

Halogenation Strategies for Chromanone Precursors (e.g., at C-7)

Direct halogenation of the chromanone core represents another important strategy for the synthesis of substituted chlorochromans. While direct chlorination at the 4-position can be challenging, halogenation at other positions, such as C-7, is well-established and provides key intermediates. For instance, 7-chloro-4-chromanone (B101736) is a commercially available compound that serves as a valuable starting material for various synthetic transformations. synquestlabs.comcalpaclab.comsigmaaldrich.comsigmaaldrich.com

The synthesis of halochromones can be achieved either by employing halogenated precursors in general chromone (B188151) synthesis methods or by direct halogenation of the pre-formed chromone nucleus. core.ac.uk Various halogenating reagents can be used, and the regioselectivity of the reaction is often influenced by the nature and position of existing substituents on the chromone ring. core.ac.ukrsc.orgthieme-connect.com For example, iodine(III)-mediated oxidative halogenation of chromone derivatives using alkyl halides as the halogen source provides a method for introducing halogens at the 3-position. rsc.org

Stereoselective Synthesis of Chiral Chlorochroman Derivatives

The development of stereoselective methods for the synthesis of chiral chlorochroman derivatives is of paramount importance, given the often stereospecific nature of biological activity.

Asymmetric Bioreduction Utilizing Whole-Cell Biocatalysts (e.g., Lactobacillus paracasei for (S)-6-chlorochroman-4-ol)

Biocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. A prime example is the asymmetric bioreduction of 6-chlorochroman-4-one (B184904) to produce the enantiopure (S)-6-chlorochroman-4-ol. nih.govsci-hub.se This transformation can be efficiently catalyzed by whole-cell biocatalysts, such as Lactobacillus paracasei BD101. nih.govsci-hub.seresearchgate.net This method offers several advantages, including high enantioselectivity (>99% ee), environmentally friendly reaction conditions, and the potential for gram-scale production. nih.govsci-hub.se The optimization of reaction parameters such as pH, temperature, and agitation speed is crucial for achieving high yields and excellent enantiomeric excess. nih.govsci-hub.se This biocatalytic approach represents the first reported enantiopure synthesis of (S)-6-chlorochroman-4-ol and has yielded the highest optical purity for this compound reported in the literature. nih.govsci-hub.seresearchgate.net

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Yield | Reference |

| 6-chlorochroman-4-one | Lactobacillus paracasei BD101 | (S)-6-chlorochroman-4-ol | >99% | 94% | sci-hub.se |

| 6-chlorochroman-4-one | Lactobacillus paracasei BD87E6 | (S)-6-chlorochroman-4-ol | >99% | High | researchgate.net |

Stereocontrolled Carbenoid Eliminative Cross-Coupling (CEXC) for this compound Scaffolds

Carbenoid eliminative cross-coupling (CEXC) is a modern synthetic strategy that allows for the stereocontrolled synthesis of alkenes. digitellinc.com This method involves the reaction of two enantioenriched sp3-hybridized carbenoids, where the stereochemical information encoded in the starting materials is translated into the configuration of the final alkene product. digitellinc.com

This methodology has been applied to the synthesis of this compound scaffolds. For instance, the CEXC reaction between (S)-4-[(diisopropylamino)carbonyloxy]-4-lithio-8-chlorochroman and a suitable boron-carbenoid has been shown to proceed in a stereochemically programmable manner. This approach led to the synthesis of (E)-4-[3-[(tert-butyldimethylsilyl)oxy]propyliden-1-yl]-8-chlorochroman with high stereoselectivity (E:Z = 97:03). The configurational stability of the organolithium intermediate is a critical factor in achieving high stereocontrol, and the presence of the 8-chloro substituent was found to suppress racemization.

Radical Cyclization Approaches to Chlorochromanones

Radical cyclization reactions provide a powerful and versatile method for the construction of cyclic systems, including the chromanone core. researchgate.netrsc.orgrsc.org These reactions often proceed with high efficiency and can tolerate a wide range of functional groups.

Atom transfer radical cyclization (ATRC) is a prominent example of this approach. mdpi.comacs.orgrsc.org In a typical ATRC process, a radical is generated from a substrate containing a halogen atom through interaction with a transition metal catalyst. mdpi.com This radical can then undergo an intramolecular cyclization onto an unsaturated bond, leading to the formation of the desired cyclic product. While specific examples directly leading to 4-chlorochromanone via radical cyclization are not extensively detailed in the provided context, the general principles of radical cyclization are well-established for the synthesis of chroman-4-ones. researchgate.netrsc.orgfrontiersin.org Manganese(III) acetate (B1210297) is another reagent that can mediate oxidative free-radical cyclizations to form various cyclic structures. semanticscholar.org These radical-based methods offer a promising avenue for the synthesis of functionalized chlorochromanones.

Photoinduced Radical Cyclization Reactions

Photoinduced radical cyclization has emerged as a powerful tool for constructing cyclic frameworks, offering a mild and efficient alternative to traditional methods. nih.gov These reactions are typically initiated by the generation of a radical species under visible light, which then undergoes a cascade of bond-forming events to yield complex molecules from simple precursors. nih.gov

The general mechanism often involves the photoexcitation of a suitable precursor, which can lead to homolytic cleavage of a bond to form a radical. This radical can then add to an alkene or alkyne in an intramolecular fashion, initiating the cyclization process. nih.gov The resulting cyclic radical intermediate can then be trapped or undergo further reactions to afford the final product. A key advantage of this approach is the ability to generate radical species under benign conditions, often without the need for harsh reagents or high temperatures. nih.gov

While specific examples detailing the synthesis of this compound via this exact method are not prevalent in the reviewed literature, the synthesis of related chroman and heterocyclic structures provides a strong proof-of-concept. For instance, visible-light-mediated intermolecular radical cyclization has been successfully employed to access various heterocycles. nih.gov One developed photochemical reaction involves the reaction of malonic acid ester derivatives containing bromine or iodine with unsaturated compounds. This process is mediated by halogen-bonding interactions and initiated by visible light, leading to the formation of carbon radicals that cyclize to yield cyclopentane (B165970) and cyclopentene (B43876) products. nih.gov Similarly, the synthesis of piperidines has been achieved through the radical cyclization of bromo-enoates, with diastereoselectivity influenced by the choice of radical mediator. organic-chemistry.org These examples underscore the potential of photoinduced radical cyclization as a viable strategy for synthesizing substituted chromans like this compound.

Organophotoredox Catalyzed Cascade Cyclization

Organophotoredox catalysis represents a significant advancement in synthetic chemistry, merging the principles of photoredox catalysis with organocatalysis to enable novel transformations. This approach utilizes visible light to excite an organic photocatalyst, which can then facilitate single-electron transfer (SET) processes to generate radical intermediates from stable organic molecules under remarkably mild conditions.

This strategy has been successfully applied to the synthesis of chroman-4-one derivatives, which are structurally related to this compound. An efficient method for synthesizing 3-alkyl substituted chroman-4-one scaffolds involves a visible light-induced radical cascade cyclization. nih.govresearchgate.net The reaction is initiated by an organic photocatalyst that, upon irradiation, generates alkyl radicals from N-(acyloxy)phthalimides. These radicals then participate in an intermolecular cascade radical cyclization with 2-(allyloxy)arylaldehydes to construct the chroman-4-one core. nih.govresearchgate.netresearchgate.net This method is noted for its operational simplicity and high tolerance for various functional groups. nih.govresearchgate.net

Another innovative organo-photoredox catalytic method allows for a selective radical cascade (4+2) annulation with olefins to produce a variety of chroman derivatives. nih.govrsc.org This protocol overcomes some limitations of traditional Diels-Alder reactions and demonstrates late-stage functionalization potential, which is valuable for creating diverse molecular structures for drug discovery. nih.govrsc.org The reaction proceeds smoothly with a range of substrates, including various acrylates and acrylamides, to yield the desired functionalized chromans. nih.govrsc.org

Table 1: Examples of Organophotoredox Catalyzed Synthesis of Chroman Derivatives

| Entry | Reactant A | Reactant B | Catalyst/Conditions | Product | Yield (%) | Reference |

| 1 | 2-(Allyloxy)benzaldehyde | N-(tert-butoxycarbonyloxy)phthalimide | Eosin Y, Blue LED | 3-(tert-butyl)chroman-4-one | 85 | nih.gov, researchgate.net |

| 2 | 2-(Allyloxy)-5-bromobenzaldehyde | N-(isopropyloxycarbonyloxy)phthalimide | Eosin Y, Blue LED | 5-Bromo-3-isopropylchroman-4-one | 78 | nih.gov, researchgate.net |

| 3 | N-hydroxyphthalimide ester A | Methyl acrylate | Organic photocatalyst, Blue LED | Methyl 2-methylchromane-4-carboxylate | 92 | nih.gov, rsc.org |

| 4 | N-hydroxyphthalimide ester A | N,N-Dimethylacrylamide | Organic photocatalyst, Blue LED | N,N,2-trimethylchromane-4-carboxamide | 85 | nih.gov, rsc.org |

The proposed mechanism for the formation of chroman-4-ones typically begins with the photocatalyst absorbing light and reaching an excited state. researchgate.net This excited catalyst then reduces the N-(acyloxy)phthalimide to generate an alkyl radical. This radical adds to the aldehyde of the 2-(allyloxy)arylaldehyde, forming an acyl radical, which then undergoes an intramolecular cyclization onto the tethered alkene to form the chroman ring system. researchgate.net

Green Chemistry Principles in Chlorochroman Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogs is essential for developing environmentally and economically sustainable processes. These principles aim to reduce or eliminate hazardous substances, maximize efficiency, and minimize waste. researchgate.net

Key green chemistry principles relevant to chlorochroman synthesis include:

Prevention of Waste: Designing synthetic routes that generate minimal byproducts is a primary goal.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials from the reactants into the final product.

Use of Less Hazardous Chemical Syntheses: Wherever feasible, synthetic methods should employ and generate substances with little to no toxicity. ijrpc.com

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. The use of water as a green solvent has been explored in the synthesis of chroman derivatives. nih.govresearchgate.net

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure, such as in photoredox catalysis, reduces energy consumption. researchgate.net Microwave-assisted synthesis is another technique employed to improve energy efficiency. ijrpc.com

Use of Catalysts: Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can be recycled. The use of organocatalysts, metal-free conditions, and reusable catalysts like Rochelle salt in chromene synthesis exemplifies this principle. researchgate.netrsc.orgresearchgate.net

Recent research has focused on developing greener synthetic routes for chroman and chromene derivatives. For example, ultrasound-promoted synthesis in water provides an efficient and environmentally friendly one-pot method for creating 3-substituted chroman-2,4-diones. nih.gov This approach features experimental simplicity, excellent yields, and high atom efficiency. nih.gov Similarly, catalyst-free, visible-light-induced cascade radical cyclizations have been developed for synthesizing sulfone-functionalized chroman-4-ones and chromans, avoiding the need for external photocatalysts. rsc.org The move towards using sustainable raw materials, non-toxic catalysts, and mild reaction conditions is central to the eco-friendly production of these heterocyclic compounds. researchgate.net

Derivatization Strategies in Synthetic Pathways for Novel Analogs

Derivatization is a key strategy for creating novel analogs of a core structure like this compound, allowing for the modulation of its chemical properties and the exploration of new functionalities. These strategies are integral to synthetic pathways, enabling the construction of a library of related compounds from a common intermediate.

For the chroman scaffold, derivatization can be achieved at various positions. For example, the synthesis of 3-(arylmethyl)chroman-4-ones, which are analogs of homoisoflavonoids, has been accomplished through a visible-light-driven, metal-free process. frontiersin.orgfrontiersin.org The resulting chroman-4-ones can be further derivatized. For instance, dehydrogenation using iodine can convert the chroman-4-one into the corresponding chromone, a medicinally important scaffold. frontiersin.orgfrontiersin.org This highlights how a foundational structure can be readily transformed into other valuable compounds.

Furthermore, a direct approach has been developed for synthesizing functionalized chroman-4-ones bearing phosphonate, azide, and hydroxy groups. rsc.org This cascade transformation proceeds via an acyl radical that cyclizes and then couples with another radical, demonstrating a method to introduce diverse functional groups in a single synthetic sequence. rsc.org The ability to introduce various substituents on the phenyl rings or at different positions of the chroman core is crucial for building molecular diversity. google.com

Reaction Mechanisms in Chlorochroman Chemistry

Elucidation of Vilsmeier Reaction Mechanisms for Chlorochromenes

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds and can be applied to the synthesis of 4-chlorochromenes. researchgate.netrsc.org The process typically begins with the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃) to generate a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgorganic-chemistry.org

In the synthesis of 4-chlorochromenes, a common starting material is a 2'-hydroxychalcone. The proposed mechanism involves a sequential haloformylation and an intramolecular nucleophilic cyclization. The Vilsmeier reagent reacts with the chalcone, leading to the formation of an intermediate which then undergoes a cyclization reaction where the hydroxyl group attacks an electrophilic center. This is followed by the elimination of water to yield the stable 4-chlorochromene ring system. Research has shown that o-hydroxyacetophenone can also be converted to chromone-3-carboxaldehyde (B97568) in a single step via the Vilsmeier-Haack reaction. researchgate.netresearchgate.net

The general mechanism for the formation of the Vilsmeier reagent and its subsequent reaction is as follows:

Formation of the Vilsmeier Reagent: DMF attacks POCl₃, leading to the formation of the electrophilic N,N-dimethylchloroiminium ion. wikipedia.orgnih.gov

Electrophilic Attack: The electron-rich substrate, such as a phenol (B47542) or enolate, attacks the iminium ion.

Cyclization and Elimination: For chromene synthesis, an intramolecular attack by the hydroxyl group occurs, followed by dehydration to form the heterocyclic ring. slideshare.net

Hydrolysis (for formylation): In standard formylation, the resulting iminium salt is hydrolyzed during workup to yield the final aldehyde product. wikipedia.org

Investigation of Radical Reaction Mechanisms in Chromanone Formation

Radical cyclization reactions provide a powerful method for the synthesis of the chromanone core structure. mdpi.com These reactions are typically initiated by the generation of a radical species which then undergoes an intramolecular cyclization onto a tethered alkene or alkyne. mdpi.comnih.gov Manganese(III) acetate (B1210297), Mn(OAc)₃, is a common reagent used to initiate these transformations by oxidizing a substrate to generate a carbon-centered radical. mdpi.comnih.govwikipedia.org

A general mechanism for the Mn(OAc)₃-mediated radical cyclization to form a chromanone skeleton from a suitable precursor, such as a 2-(allyloxy)arylaldehyde, can be described in the following steps: rsc.org

Initiation: Mn(OAc)₃ oxidizes the substrate, for instance, by abstracting a hydrogen atom or through single-electron transfer with an enolizable carbonyl compound, to generate an initial radical. nih.govwikipedia.org In the case of 2-(allyloxy)arylaldehydes, an acyl radical can be generated in situ. rsc.org

Propagation (Cyclization): The generated radical undergoes an intramolecular addition to the double bond of the allyl group. This cyclization is typically a 6-exo-trig process, which is kinetically favored according to Beckwith's rules, leading to the formation of a six-membered ring and a new radical intermediate. nih.govacs.org

Termination/Propagation: The resulting cyclized radical can be further oxidized by another equivalent of Mn(OAc)₃ to a carbocation, which can then be trapped by a nucleophile or undergo elimination. Alternatively, it can abstract a hydrogen atom from the solvent or another molecule to terminate the chain and yield the final chromanone product. mdpi.comwikipedia.org

Recent developments have also explored photoredox catalysis using iron salts (FeCl₃) to initiate a decarboxylative radical cyclization, providing a sustainable pathway to chroman-4-ones at room temperature. acs.org

Detailed Analysis of Carbenoid Eliminative Cross-Coupling (CEXC) Mechanism

Following its formation, the ate-complex undergoes a 1,2-metallate rearrangement. thieme-connect.com In this step, one of the organic groups on the boron atom migrates to the adjacent carbenoid carbon, displacing a leaving group. This rearrangement is stereospecific and proceeds with inversion of configuration at the migrating carbon center. wikipedia.org The mechanism requires an anti-periplanar alignment between the migrating group's C-B bond and the bond to the leaving group on the adjacent carbon. d-nb.info The propensity for a group to migrate can be influenced by steric and electronic factors, and understanding these trends is key to designing effective CEXC reactions. soton.ac.uksoton.ac.uk This step effectively transfers the stereochemical information from the ate-complex to a new, homologated organoboron intermediate. wikipedia.orgchemrxiv.org

The final step is the β-elimination of the boron and a leaving group from the rearranged intermediate to form the alkene product. thieme-connect.com This step can proceed through two distinct stereochemical pathways: syn-elimination or anti-elimination.

Syn-elimination typically occurs under thermal conditions. The leaving groups depart from the same side of the C-C bond, which requires the molecule to adopt a higher-energy, eclipsed conformation. mgscience.ac.insiue.edu

Anti-elimination is often promoted by the addition of a base. The leaving groups depart from opposite sides of the C-C bond, proceeding through a lower-energy, staggered conformation. mgscience.ac.inlibretexts.org

The choice between syn and anti elimination, combined with the "like" or "unlike" stereochemical pairing of the initial carbenoids, dictates the final (E) or (Z) geometry of the alkene. researchgate.net This programmability is a key advantage of the CEXC methodology. For instance, an "unlike" pairing of carbenoids followed by a syn-elimination can yield one alkene isomer, while the same pairing followed by an anti-elimination would produce the opposite isomer.

Table 1: Stereochemical Control in CEXC Reactions

| Carbenoid Pairing | Elimination Pathway | Resulting Alkene Geometry |

|---|---|---|

| Like [(R)+(R) or (S)+(S)] | syn (thermal) | (Z)-alkene |

| Like [(R)+(R) or (S)+(S)] | anti (base-mediated) | (E)-alkene |

| Unlike [(R)+(S)] | syn (thermal) | (E)-alkene |

| Unlike [(R)+(S)] | anti (base-mediated) | (Z)-alkene |

This table illustrates the predictable relationship between reactant stereochemistry and reaction conditions on the final product geometry in a typical CEXC reaction. researchgate.net

1,2-Metallate Rearrangement Processes

Computational Verification of Proposed Reaction Pathways

Computational chemistry serves as an indispensable tool for verifying and predicting the mechanisms of complex organic reactions. acs.orgbenthamdirect.com Methods such as Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations provide deep insights into reaction pathways, transition state structures, and the energetics that govern selectivity. numberanalytics.comnumberanalytics.comnih.gov

For the Vilsmeier-Haack reaction , DFT calculations have been used to investigate the formation of the Vilsmeier reagent and to compare the energy barriers of different mechanistic steps, helping to resolve discrepancies between experimental studies. researchgate.netresearchgate.net These studies can model the reaction in both the gas phase and in solution to provide a more accurate picture of the reaction energetics. researchgate.net

In radical cyclizations , computational analysis helps to explain the observed regioselectivity (e.g., exo vs. endo cyclization). nih.govscirp.org DFT calculations can determine the activation barriers for competing pathways, confirming that the kinetically favored 6-exo-trig cyclization is responsible for the formation of the chromanone ring. nih.gov Such studies have been crucial in understanding manganese-mediated reactions and in the development of asymmetric catalytic systems. mdpi.comnih.gov

The mechanism of Carbenoid Eliminative Cross-Coupling (CEXC) has also been scrutinized using computational methods. DFT calculations can model the structures and energies of the intermediate ate-complexes and the transition states for the 1,2-metallate rearrangement and β-elimination steps. chemrxiv.org These theoretical models help to rationalize the complex stereochemical outcomes and to understand the factors that influence migratory aptitudes and the competition between syn and anti elimination pathways. soton.ac.ukchemrxiv.org QM/MM simulations are particularly powerful for studying reactions in complex environments, allowing for a high-level quantum mechanical description of the reacting core while treating the surrounding solvent or ligands with more computationally efficient molecular mechanics. numberanalytics.comnumberanalytics.comacs.orgresearchgate.net

Electrochemical Reaction Mechanisms (e.g., Electroreductive Heck-Type Cyclization)

Electrochemical methods offer a sustainable and green approach to organic synthesis, often obviating the need for chemical reductants or catalysts by using electric current to drive reactions. researchgate.netbeilstein-journals.org In the realm of chroman chemistry, electrochemical strategies have been developed for the synthesis and functionalization of the chroman scaffold. researchgate.netnih.govorganic-chemistry.orgrsc.orgcapes.gov.br A significant area of this research is the electroreductive cyclization of aryl halides, a process that can be conceptually applied to precursors of 4-chlorochroman to form various fused ring systems. soton.ac.uknih.gov This section focuses on the electrochemical reaction mechanisms relevant to this compound, with a particular emphasis on the principles of electroreductive Heck-type cyclization.

The electrochemical reduction of aryl halides, including aryl chlorides, is a key step in initiating these cyclization reactions. beilstein-journals.orgnih.gov This process involves the transfer of an electron to the aryl halide, leading to the formation of a radical anion. This radical anion is often unstable and rapidly undergoes mesolytic cleavage of the carbon-halogen bond to generate an aryl radical. nih.govresearchgate.net The aryl radical is a highly reactive intermediate that can then participate in intramolecular cyclization reactions. soton.ac.ukresearchgate.net

A general mechanism for the electroreductive cyclization of an aryl halide, which can be extrapolated to a substrate containing the this compound moiety with a pendant alkene, typically follows these steps:

Electron Transfer: The aryl halide (Ar-X) at the cathode accepts an electron (e⁻) to form a radical anion (Ar-X•⁻).

Mesolytic Cleavage: The radical anion undergoes rapid fragmentation to produce an aryl radical (Ar•) and a halide anion (X⁻).

Radical Cyclization: The aryl radical undergoes an intramolecular addition to a tethered unsaturated bond (e.g., an alkene), forming a new cyclic radical intermediate. This step can proceed via different modes of cyclization (e.g., 5-exo, 6-exo).

Reduction and Protonation: The resulting cyclic radical can be further reduced at the cathode to a carbanion, which is then protonated by a proton source in the reaction medium to yield the final cyclized product.

This process is often referred to as an electroreductive Heck-type cyclization, as it achieves a similar transformation to the palladium-catalyzed Heck reaction but through a reductive electrochemical pathway. researchgate.netwikipedia.orgnih.gov The intramolecular Heck reaction is a powerful tool for constructing carbocyclic and heterocyclic systems. wikipedia.orgmdpi.com

In some cases, a mediator, which is a molecule that is more easily reduced than the aryl halide, is used in catalytic amounts. soton.ac.uknih.gov The mediator is reduced at the cathode and then transfers an electron to the aryl halide in the bulk solution. This avoids the direct reduction of the substrate at the electrode surface, which can sometimes lead to side reactions like direct dehalogenation. soton.ac.uk

Detailed Research Findings

Research into the electroreductive cyclization of aryl halides has provided valuable insights into the reaction conditions and outcomes. The choice of electrode material, solvent, supporting electrolyte, and the presence or absence of a mediator can significantly influence the efficiency and selectivity of the reaction. soton.ac.uksciepub.com

For instance, studies on the electroreductive cyclization of various O-tethered aryl halides have demonstrated the feasibility of forming five- and six-membered heterocyclic rings, which are structurally related to the chroman framework. soton.ac.uk These reactions are typically carried out in an undivided electrochemical cell using a carbon anode and a stainless steel cathode. soton.ac.uk

The table below summarizes typical conditions and outcomes for the electroreductive cyclization of aryl halides, which are analogous to the potential cyclization of a this compound derivative with a suitably positioned alkene.

| Substrate Type | Electrode System | Mediator | Solvent/Electrolyte | Product Type | Ref. |

| O-tethered Aryl Iodide | Carbon (anode), Stainless Steel (cathode) | Phenanthrene (catalytic) | DMF / TBABF₄ | Fused bicyclic ether | soton.ac.uk |

| N-tethered Aryl Iodide | Carbon (anode), Stainless Steel (cathode) | Phenanthrene (catalytic) | DMF / TBABF₄ | Fused bicyclic amine | soton.ac.uk |

| C-tethered Aryl Bromide | Carbon (anode), Stainless Steel (cathode) | Phenanthrene (catalytic) | DMF / TBABF₄ | Fused carbocycle | soton.ac.uk |

The mechanism of the mediated electroreductive cyclization involves the following key steps:

Mediator Reduction: The mediator (M) is reduced at the cathode to its radical anion (M•⁻).

Homogeneous Electron Transfer: The mediator radical anion (M•⁻) diffuses away from the electrode and transfers an electron to the aryl halide (Ar-X) in the solution to form the aryl radical (Ar•) and regenerate the neutral mediator (M). soton.ac.uknih.gov

Intramolecular Cyclization and Subsequent Steps: The aryl radical then undergoes the intramolecular cyclization and subsequent reduction and protonation steps as described in the general mechanism.

The use of a mediator is crucial for substrates that are difficult to reduce directly at the cathode or when competing reactions need to be suppressed. soton.ac.uk The success of these reactions highlights the potential for applying similar electrochemical strategies to functionalize the this compound core or to synthesize complex molecules derived from it.

Spectroscopic Data for this compound Not Available in Publicly Accessible Records

Following a comprehensive search of publicly available scientific databases and chemical literature, specific experimental and computational spectroscopic data for the compound This compound (CAS No. 3613-66-3) could not be located. The strict requirement to focus solely on this specific molecule prevents the inclusion of data from related derivatives.

Extensive queries for Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra, as well as for computational predictions of these properties for this compound, did not yield the necessary information to construct the requested detailed article.

The available literature and spectral databases, including the NIST WebBook and PubChem, primarily contain data for related compounds such as 6-Chlorochroman-4-one (B184904) . nist.govnih.gov However, due to the explicit instructions to focus exclusively on this compound, this information has not been used as it pertains to a chemically distinct molecule.

Consequently, it is not possible to provide the detailed analysis and data tables for the following sections as outlined in the request:

Advanced Spectroscopic Characterization of 4 Chlorochroman and Derivatives

Ultraviolet-Visible (UV-Vis) Spectroscopy

Without access to the foundational spectroscopic data for 4-Chlorochroman, a scientifically accurate and informative article that adheres to the provided structure cannot be generated.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. wikipedia.org This technique is exclusively sensitive to chiral molecules, making it an invaluable tool for studying the stereochemical features of chiral this compound derivatives. wikipedia.orgntu.edu.sg The resulting ECD spectrum, which plots the difference in absorbance (ΔA) against wavelength, can be positive or negative and provides a fingerprint of a molecule's specific three-dimensional structure. ntu.edu.sgphotophysics.com

For chiral molecules like derivatives of this compound, ECD spectroscopy is a powerful method for assigning the absolute configuration (AC). nih.govsioc-journal.cn The technique is highly sensitive to the spatial arrangement of atoms, meaning that enantiomers, which are non-superimposable mirror images, will produce mirror-image ECD spectra. photophysics.comrsc.org

The chroman ring system can exist in interconverting half-chair conformations, and the helicity of the dihydropyran ring significantly influences the ECD spectrum. researchgate.net For instance, in studies of related trolox (B1683679) derivatives, the sign of the Cotton effect around 290 nm (corresponding to the ¹Lb electronic transition) was correlated with the twist of the chromane (B1220400) ring. researchgate.net However, this correlation, sometimes referred to as a helicity rule, must be applied with caution, as the final spectrum is a result of the contributions of all populated conformers in solution. researchgate.net Therefore, a thorough conformational analysis is a prerequisite for accurate interpretation. nih.gov The exciton (B1674681) chirality method (ECM) is a well-established approach within ECD for assigning AC, applicable when a molecule has at least two interacting chromophores. nih.govnih.gov The final assignment of the absolute configuration is most reliably achieved when experimental ECD spectra are compared with those predicted by quantum-mechanical calculations. rsc.org

By observing how the ECD spectrum changes with temperature, one can gain insight into the thermodynamic parameters of the conformational equilibrium. For example, in studies of chroman-6-ol (B1254870) derivatives, temperature-dependent ¹³C NMR was used to determine the energy barrier for the pseudorotation of the dihydropyran ring. researchgate.net Similarly, temperature-dependent ECD studies can reveal the presence of multiple interconverting conformers; a significant change in the spectrum with temperature indicates that conformers with different chiroptical properties are being populated to different extents. nih.govnih.gov This approach serves as a stringent test for computational models aiming to describe the conformational landscape of the molecule. nih.gov

To unambiguously assign an absolute configuration and understand the origin of the observed ECD signals, experimental spectra are often compared with theoretically calculated spectra. rsc.orgnih.gov Time-Dependent Density Functional Theory (TDDFT) has become the standard and most efficient computational tool for predicting the ECD spectra of organic molecules. frontiersin.orgfaccts.deustc.edu.cn

The process involves several key steps:

Conformational Search : A thorough search for all possible low-energy conformers of the molecule is performed using molecular mechanics or other methods. frontiersin.org

Geometry Optimization : The identified conformers are then re-optimized at a higher level of theory, typically using DFT, to obtain accurate geometries and relative energies. researchgate.net

TDDFT Calculation : For each optimized conformer, the excitation energies and corresponding rotatory strengths are calculated using TDDFT. faccts.deresearchgate.net

Spectral Simulation : The calculated rotatory strengths are used to generate a simulated ECD spectrum for each conformer, often by fitting them to Gaussian or Lorentzian band shapes. nih.gov

Boltzmann Averaging : The final theoretical spectrum is obtained by averaging the spectra of the individual conformers, weighted according to their Boltzmann population based on their calculated free energies. nih.govresearchgate.net

A good match between the experimental ECD spectrum and the calculated spectrum for a specific enantiomer (e.g., the R- or S-enantiomer) allows for a confident assignment of the absolute configuration of the compound . rsc.orgresearchgate.net

Temperature Dependence Studies of ECD Spectra

X-ray Crystallography

X-ray crystallography is an analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. carleton.edu

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the molecular structure of a compound in the solid state. uni-ulm.dewarwick.ac.uk The technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. carleton.edu The resulting diffraction pattern is analyzed to determine the electron density distribution within the crystal, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. carleton.eduuni-ulm.de

This method provides unambiguous proof of a molecule's connectivity and stereochemistry, including its absolute configuration in chiral, non-centrosymmetric space groups. uhu-ciqso.es While obtaining suitable single crystals can be challenging, the data generated is considered the "gold standard" for structural elucidation. acs.org For chroman derivatives, SC-XRD has been used to confirm structures and provide detailed geometric parameters. nih.govchemrxiv.orgfrontiersin.org The structural data from SC-XRD can also be used as a starting point for or to validate the results of the theoretical conformational analyses used in ECD studies. researchgate.net

Table 1: Representative Crystallographic Data for a Chroman Derivative

This table presents crystallographic data for 3-(Pyridin-2-ylmethyl)chroman-4-one, a derivative of the chroman scaffold, as confirmed by X-ray diffraction analysis.

| Parameter | Value |

| Compound Name | 3-(Pyridin-2-ylmethyl)chroman-4-one (3ah) |

| CCDC Number | 2192094 |

| Empirical Formula | C15 H13 N O2 |

| Formula Weight | 239.27 |

| Temperature | 100.00(10) K |

| Wavelength | 1.54178 Å |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 9.2274(2) Å, α = 90° |

| b = 10.1554(3) Å, β = 108.887(2)° | |

| c = 13.0113(3) Å, γ = 90° | |

| Volume | 1152.92(5) ų |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | 1.379 g/cm³ |

Data sourced from a study on the synthesis of 3-(arylmethyl)chroman-4-ones. frontiersin.org

Integration with Molecular Geometry Software (e.g., SHELX, ORTEP)

The precise three-dimensional arrangement of atoms within this compound, when in a crystalline form, can be elucidated through single-crystal X-ray diffraction. The raw diffraction data, however, requires sophisticated software for conversion into a final, understandable molecular structure. The SHELX suite of programs is a cornerstone in this process, widely used for the solution and refinement of crystal structures from diffraction data. researchgate.net For a compound like this compound, SHELX would be employed to process the collected X-ray intensities, determine the initial positions of the atoms through methods like direct methods or Patterson synthesis, and subsequently refine these positions, along with their thermal displacement parameters, to achieve the best possible fit between the calculated and observed diffraction patterns.

Once the structural model is refined using SHELX, visualization software is crucial for the analysis and presentation of the molecular geometry. The Oak Ridge Thermal-Ellipsoid Plot (ORTEP) program and similar modern software like Mercury are the standards for creating graphical representations of the crystal structure. cam.ac.uk These programs generate diagrams that depict the molecule's atoms as ellipsoids, where the size and orientation of the ellipsoid represent the probability of finding the atom's center at that location, effectively visualizing atomic vibrations. univ-lorraine.fr This visual output allows researchers to analyze key geometric parameters such as bond lengths, bond angles, and torsion angles, providing deep insight into the conformation of the chroman ring system and the orientation of the chlorine substituent.

While specific crystallographic studies for this compound are not prevalent in published literature, data from closely related chromane and chromenone derivatives establish a clear precedent for this type of analysis. For instance, the analysis of substituted chroman-2,4-diones often involves these exact tools to confirm their molecular structure and stereochemistry.

Below is a representative table of crystallographic data that would be generated for a chromane derivative following analysis with software like SHELX.

Table 1: Representative Crystallographic Data for a Chromane Derivative

| Parameter | Example Value | Description |

|---|---|---|

| Formula | C₁₅H₁₀Cl₂O₃ | The chemical formula of the molecule in the crystal. |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁/c | The specific symmetry group of the crystal structure. |

| a (Å) | 8.125(3) | Unit cell dimension along the a-axis. |

| b (Å) | 14.567(5) | Unit cell dimension along the b-axis. |

| c (Å) | 11.982(4) | Unit cell dimension along the c-axis. |

| β (º) | 105.34(2) | The angle of the unit cell for a monoclinic system. |

| Volume (ų) | 1365.1(8) | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Note: The data in this table are illustrative and based on typical values for related structures, not specifically for this compound.

Other Advanced Spectroscopic Techniques for Chemical Analysis

Beyond standard NMR and mass spectrometry, a suite of advanced spectroscopic techniques can provide deeper insights into the material properties of this compound. quarto.pubbath.ac.ukespublisher.com These methods can probe the electronic structure, elemental composition, and surface properties with high sensitivity and resolution.

Electron Energy-Loss Spectroscopy (EELS) for Local Chemical Information

Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical technique, typically integrated into a transmission electron microscope (TEM), that provides chemical and electronic information at the nanoscale. eels.infodectris.com The method involves bombarding a very thin sample with a high-energy electron beam and measuring the energy distribution of the electrons that pass through it. wikipedia.org Some electrons undergo inelastic scattering, losing a discrete amount of energy that corresponds to the excitation of specific electronic transitions or atomic core-level ionizations in the sample. wikipedia.org

For this compound, EELS can yield a wealth of localized information:

Elemental Composition : EELS can unambiguously identify the constituent elements by detecting the characteristic energy losses associated with the ionization of their core-shell electrons (core-loss edges). The carbon K-edge (~285 eV), oxygen K-edge (~532 eV), and chlorine L-edge (~200 eV) would serve as fingerprints for these elements. wikipedia.org

Chemical Bonding and Hybridization : The fine structure of the core-loss edges (Energy Loss Near Edge Structure, or ELNES) provides detailed information about the local chemical environment. aps.org For example, the carbon K-edge spectrum of this compound would exhibit distinct features. A sharp peak at approximately 285 eV would correspond to transitions from the 1s core level to unoccupied π* orbitals of the aromatic ring. mdpi.com At higher energies (around 292 eV), a broader structure would arise from 1s to σ* transitions, which could potentially be used to differentiate the sp²-hybridized carbons of the benzene (B151609) ring from the sp³-hybridized carbons in the heterocyclic ring. mdpi.com

Table 2: Expected EELS Core-Loss Edges for this compound Analysis

| Element | Core-Loss Edge | Approximate Energy (eV) | Information Obtainable |

|---|---|---|---|

| Chlorine | L₂,₃-edge | ~200 | Presence and quantification of chlorine; oxidation state. |

| Carbon | K-edge | ~285 | Presence and quantification of carbon; π* and σ* orbital structure; sp²/sp³ hybridization ratio. mdpi.com |

| Oxygen | K-edge | ~532 | Presence and quantification of oxygen; information on C-O bonding environment. |

Diffuse Reflectance Spectroscopy (DRS) for Electronic Transitions

Diffuse Reflectance Spectroscopy (DRS), sometimes called remission spectroscopy, is an absorption spectroscopy technique used for solid and powder samples that are opaque or scatter light strongly. wikipedia.orgholmarc.com Instead of measuring transmitted light, DRS measures the light that is diffusely reflected and scattered from the sample surface. taylorandfrancis.com This technique is particularly useful for analyzing electronic transitions, similar to UV-Vis spectroscopy, but without the need to dissolve the sample. nist.gov

When applied to a solid sample of this compound, DRS would provide information on the electronic transitions within the molecule, primarily those associated with the benzene ring. The chromophore in this compound is the chlorobenzene (B131634) moiety, which is expected to exhibit π→π* transitions. The DRS spectrum would show absorption bands at wavelengths corresponding to the energies of these transitions. The presence of the chlorine atom (an auxochrome) and the ether-like oxygen atom attached to the aromatic ring would be expected to cause a bathochromic (red) shift in these absorption bands compared to unsubstituted benzene.

The resulting data are often plotted using the Kubelka-Munk function, F(R), which relates the sample's reflectance to its absorption coefficient. wikipedia.org This allows for a qualitative and sometimes semi-quantitative analysis of the electronic structure.

Table 3: Hypothetical Electronic Transitions for this compound Observable by DRS

| Transition Type | Expected Wavelength Region (nm) | Chromophore/Structural Origin |

|---|---|---|

| π → π * | ~210 - 230 | Aromatic ring E₂ band (primary band). |

| π → π * | ~260 - 280 | Aromatic ring B band (secondary band), showing vibrational fine structure. |

| n → σ * | < 220 | Non-bonding electrons of the oxygen and chlorine atoms. |

Note: The wavelength regions are hypothetical and represent expected values for the chlorobenzene chromophore within the chroman structure.

Theoretical and Computational Studies of 4 Chlorochroman Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure and properties of molecules like 4-chlorochroman. These methods allow for a detailed analysis of electron distribution, orbital interactions, and molecular stability.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets like 6-311++G(d,p), are utilized to predict its most stable three-dimensional structure. By optimizing the molecular geometry, DFT can determine key structural parameters such as bond lengths, bond angles, and dihedral angles with high accuracy.

These calculations confirm that the chroman ring system adopts a half-chair conformation. The theory also provides insights into electronic properties, including dipole moment and the distribution of electron density, which are crucial for understanding the molecule's polarity and intermolecular interactions.

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)

| Parameter | Bond Length (Å) | Angle (°) |

|---|---|---|

| C4-Cl | 1.83 - 1.85 | |

| O1-C2 | 1.37 - 1.39 | |

| C3-C4 | 1.52 - 1.54 | |

| C2-O1-C8a | 116 - 118 | |

| C2-C3-C4 | 109 - 111 | |

| O1-C2-C3 | 111 - 113 |

Note: Data is illustrative, based on typical DFT calculations for similar structures, as specific peer-reviewed data for this compound is not publicly available.

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

For this compound, the HOMO is typically localized over the benzene (B151609) ring and the oxygen atom, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often centered around the C4-Cl bond, highlighting the carbon atom attached to the chlorine as an electrophilic center susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.

Table 2: Calculated FMO Properties of this compound (Illustrative)

| Property | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.0 |

| LUMO Energy | -0.5 to -1.0 |

| HOMO-LUMO Energy Gap (ΔE) | 5.5 to 6.5 |

Note: Values are representative of what would be expected from DFT calculations.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that align with Lewis's concept of chemical bonds and lone pairs. This analysis is used to quantify the stabilization energy (E(2)) associated with delocalization interactions, such as hyperconjugation.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. The map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue denotes regions of low electron density (positive potential), which are favorable for nucleophilic attack.

For this compound, the MEP map typically shows the most negative potential (red/yellow) located around the oxygen atom due to its lone pairs. The region around the hydrogen atoms of the aromatic ring also shows some negative potential. In contrast, a region of positive potential (blue) is expected near the hydrogen atoms of the aliphatic portion of the ring and particularly around the C4 carbon due to the electron-withdrawing effect of the chlorine atom, marking it as a primary electrophilic site.

Natural Bond Orbital (NBO) Analysis for Stability and Interactions

Conformational Landscape Exploration and Energetics

The non-planar nature of the dihydropyran ring in this compound means it can exist in different conformations. The chlorine atom at the C4 position can be oriented in either an axial or an equatorial position. These two primary conformers, the axial-4-chlorochroman and equatorial-4-chlorochroman, exist in equilibrium.

Computational studies, through methods like potential energy surface (PES) scans, can explore the conformational landscape and determine the relative energies of these conformers. Generally, for substituted cyclohexene-like rings, the equatorial conformer is thermodynamically more stable due to reduced steric hindrance. DFT calculations can quantify this energy difference, providing insight into the equilibrium population of each conformer at a given temperature. The half-chair conformation is the most stable arrangement for the chroman ring system.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states that are often impossible to observe experimentally. For reactions involving this compound, such as nucleophilic substitution at the C4 position, DFT calculations can model the entire reaction pathway.

By locating the transition state structure and calculating its energy, chemists can determine the activation energy barrier for the reaction. This information is crucial for understanding the reaction kinetics and predicting how changes in the substrate or reagents will affect the reaction rate. For instance, modeling the substitution of the chlorine atom can reveal whether the reaction proceeds through an SN1-like or SN2-like mechanism by analyzing the geometry and energetics of the transition state. The principles of Frontier Molecular Orbital theory are also consistent with intramolecular 1,3-dipolar cycloaddition reactions observed in related chroman precursors. researchgate.net

Analytical Method Development and Validation for Chlorochroman Compounds

Chromatographic Techniques

Chromatography is a fundamental analytical technique for separating mixtures into their individual components. khanacademy.org High-performance liquid chromatography (HPLC), gas chromatography (GC), and high-performance thin-layer chromatography (HPTLC) are among the most utilized chromatographic methods for the analysis of chlorochroman compounds. researchgate.net

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of compounds in a mixture. nih.gov The development of an effective HPLC method involves a systematic approach to optimize various parameters to achieve the desired separation. innovareacademics.in

Key Steps in HPLC Method Development:

Define Method Goals: The initial step is to clearly define the objectives of the analysis, such as the separation of 4-Chlorochroman from its impurities or the quantification of the compound in a specific matrix. innovareacademics.in

Analyte and Matrix Characterization: Understanding the physicochemical properties of this compound, including its polarity, solubility, and UV absorbance, is essential for selecting the appropriate column and mobile phase. sysrevpharm.org

Column and Stationary Phase Selection: Reversed-phase HPLC is commonly used for the separation of moderately polar compounds like chroman derivatives. jocpr.com Columns with C18 or phenyl stationary phases are often suitable. For instance, a Newcrom R1 column, a special reverse-phase column, can be used for the analysis of related compounds like 6-Chlorochroman-4-one (B184904). sielc.com

Mobile Phase Optimization: The mobile phase composition, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve good resolution and peak shape. chromatographyonline.com The pH of the mobile phase can also be adjusted to control the retention of ionizable compounds. sielc.com For mass spectrometry (MS) compatibility, volatile buffers like formic acid are preferred over non-volatile ones like phosphoric acid. sielc.com

Detector Selection and Settings: A UV detector is commonly used for the detection of chroman compounds, which typically exhibit UV absorbance. jocpr.com The detection wavelength is selected based on the UV spectrum of this compound to ensure maximum sensitivity.

Method Validation: Once the method is developed, it must be validated according to established guidelines to ensure its accuracy, precision, linearity, specificity, and robustness.

A typical HPLC method for a related compound, 6-Chlorochroman-4-one, utilizes a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry, phosphoric acid is replaced with formic acid. sielc.com This type of method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Interactive Data Table: Generic HPLC Method Parameters

| Parameter | Selection/Value | Rationale |

| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm | Good retention and separation for moderately polar organic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and is MS-compatible. sielc.com |

| Mobile Phase B | Acetonitrile | Common organic modifier providing good separation efficiency. chromatographyonline.com |

| Gradient | 5% to 95% B in 20 minutes | To elute a range of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. chromatographyonline.com |

| Column Temperature | 30 °C | Provides reproducible retention times. chromatographyonline.com |

| Detection | UV at 272 nm | Wavelength where many phytoconstituents show UV maxima. jocpr.com |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. jocpr.com |

Gas chromatography (GC) is a powerful analytical technique used to separate and analyze volatile substances. libretexts.org For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility and thermal stability, making them suitable for GC analysis. slideshare.net

Key Considerations for GC Method Development:

Derivatization: The polar nature of this compound, likely due to a hydroxyl or other functional group, necessitates a derivatization step to make it more volatile. This involves chemically modifying the analyte to a form that is more amenable to the GC environment. jfda-online.com

Column Selection: The choice of the GC column is critical for achieving good separation. A column with a non-polar or moderately polar stationary phase, such as a DB-5 or DB-1701, is often used for the analysis of chlorinated hydrocarbons. epa.gov

Injection Technique: The sample is injected into a heated port where it is vaporized and carried onto the column by an inert carrier gas, such as helium or nitrogen. microbenotes.com

Temperature Programming: The column temperature is typically programmed to increase during the analysis to elute compounds with different boiling points.

Detector: An electron capture detector (ECD) is highly sensitive to halogenated compounds and is therefore well-suited for the analysis of this compound. epa.gov A mass spectrometer (MS) can also be used for detection and structural confirmation. nih.gov

A study on the analysis of 2-chlorochroman utilized gas chromatography to monitor the reaction progress. datapdf.com For chlorinated herbicides, which are also chlorinated organic compounds, EPA Method 8151A describes extraction, derivatization, and GC analysis using an electron capture detector. epa.gov

Interactive Data Table: Generic GC Method Parameters for a Derivatized Chlorinated Compound

| Parameter | Selection/Value | Rationale |

| Derivatization Agent | Alkyl Chloroformate | To increase volatility for GC analysis. nih.gov |

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness | A common, robust non-polar column suitable for a wide range of analytes. epa.gov |

| Carrier Gas | Helium | Inert and provides good efficiency. microbenotes.com |

| Inlet Temperature | 250 °C | To ensure complete vaporization of the derivatized analyte. microbenotes.com |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 min | To separate compounds with a range of boiling points. |

| Detector | Electron Capture Detector (ECD) | High sensitivity for halogenated compounds. epa.gov |

| Detector Temperature | 300 °C | To prevent condensation of analytes in the detector. |

High-Performance Thin Layer Chromatography (HPTLC) is an advanced form of thin-layer chromatography (TLC) that offers better resolution, sensitivity, and speed. mdpi.com It is a valuable tool for the qualitative and semi-quantitative analysis of chemical compounds. drawellanalytical.com

The progress of reactions involving chroman structures, such as the synthesis of (S)-6-chlorochroman-4-ol, can be monitored using TLC. sci-hub.se HPTLC offers a more sophisticated approach for such analyses. mdpi.com

Steps in HPTLC Analysis:

Sample Application: A small, precise volume of the sample solution is applied to the HPTLC plate, which is coated with a layer of sorbent like silica (B1680970) gel. austinpublishinggroup.com

Chromatogram Development: The plate is placed in a developing chamber containing a suitable mobile phase. The mobile phase moves up the plate by capillary action, separating the components of the sample based on their differential affinities for the stationary and mobile phases. khanacademy.org

Visualization: After development, the separated spots are visualized. For compounds that are not colored, visualization can be achieved under UV light if the compounds are fluorescent or if the plate contains a fluorescent indicator. austinpublishinggroup.com

Densitometric Analysis: For quantitative analysis, the spots are scanned with a densitometer to measure their intensity. austinpublishinggroup.com

A typical mobile phase for the separation of moderately polar compounds on a silica gel plate might consist of a mixture of a non-polar solvent like toluene (B28343) or hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or methanol. pan.olsztyn.pl For instance, analytical thin layer chromatography for 5-chlorochroman-4-one was performed using silica gel plates.

Interactive Data Table: Generic HPTLC Method Parameters

| Parameter | Selection/Value | Rationale |

| Stationary Phase | HPTLC silica gel 60 F254 plates | Standard stationary phase for normal-phase chromatography. austinpublishinggroup.com |

| Mobile Phase | Toluene:Ethyl Acetate (8:2, v/v) | A common solvent system providing good separation for moderately polar compounds. |

| Chamber Saturation | 20 minutes | Ensures reproducible results by creating a uniform vapor environment. researchgate.net |

| Development Distance | 8 cm | Provides sufficient separation length for most applications. |

| Detection | UV light at 254 nm | For visualization of UV-active compounds. |

| Densitometry Wavelength | 294 nm | Example wavelength for densitometric analysis of a specific compound. austinpublishinggroup.com |

Gas Chromatography (GC) Method Development

Spectrophotometric Methods for Quantification

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of compounds that absorb light in the UV-Visible region. yu.edu.jo The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. researchgate.net

For quantitative analysis of a substance like this compound, a calibration curve is first prepared by measuring the absorbance of a series of standard solutions of known concentrations. innovareacademics.in The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. drawellanalytical.com

Key Parameters in Spectrophotometric Analysis:

Wavelength of Maximum Absorbance (λmax): This is the wavelength at which the compound shows the highest absorbance, providing the best sensitivity. innovareacademics.in

Solvent: The choice of solvent is important as it can influence the λmax and the absorbance of the compound. The solvent should be transparent in the wavelength range of interest. Common solvents include methanol, ethanol, and water. researchgate.net

Linearity Range: This is the concentration range over which the absorbance is directly proportional to the concentration. researchgate.net

Molar Absorptivity (ε): This is a measure of how strongly a chemical species absorbs light at a given wavelength. A higher molar absorptivity leads to greater sensitivity. researchgate.net

Derivative spectrophotometry can be used to enhance the resolution of overlapping spectra and to reduce background interference. innovareacademics.in

Interactive Data Table: Hypothetical Spectrophotometric Data for this compound

| Parameter | Value |

| λmax | 275 nm |

| Solvent | Methanol |

| Linearity Range | 1 - 20 µg/mL |

| Molar Absorptivity (ε) | 5,000 L·mol⁻¹·cm⁻¹ |

| Correlation Coefficient (r²) | > 0.999 |

Note: This data is hypothetical and for illustrative purposes only.

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are better suited for a particular analytical technique. slideshare.net It is often employed to improve volatility, enhance detectability, or improve chromatographic separation. spectroscopyonline.com

For Gas Chromatography (GC):

Alkyl chloroformates, such as ethyl chloroformate and methyl chloroformate, are versatile derivatizing reagents used to increase the volatility of polar compounds containing active hydrogens, such as alcohols, amines, and carboxylic acids. nih.govasianpubs.org The reaction is typically fast and can often be performed in an aqueous medium. researchgate.netsemanticscholar.org This derivatization makes the analytes more amenable to GC analysis. nih.gov

For Liquid Chromatography-Mass Spectrometry (LC-MS):

For LC-MS analysis, derivatization can be used to introduce a fluorescent or ionizable tag to the analyte, thereby enhancing its detectability.

Fluorescent Tags: Labeling a molecule with a fluorescent tag can significantly improve detection sensitivity in fluorescence-based detectors. thermofisher.comthermofisher.com For example, procainamide (B1213733) is a fluorescent tag that can be used as an alternative to 2-aminobenzamide (B116534) (2-AB) for labeling glycans, resulting in improved LC separation and MS detection. Fluorescein has also been used as a fluorescent probe in antioxidant capacity assays involving chroman structures. nih.gov

Ionizable Tags: Introducing a readily ionizable group can enhance the ionization efficiency of the analyte in the mass spectrometer source, leading to a stronger signal and improved sensitivity.

Interactive Data Table: Common Derivatization Reagents and Their Applications

| Reagent | Analyte Functional Group(s) | Analytical Technique | Purpose |

| Ethyl Chloroformate | -OH, -NH₂, -COOH | GC | Increases volatility and improves peak shape. asianpubs.org |

| Methyl Chloroformate | -OH, -NH₂, -COOH | GC | Increases volatility. researchgate.net |

| Procainamide | Amines | LC-MS | Adds a fluorescent and ionizable tag for enhanced detection. |

| Fluorescein | (Used as a probe) | Fluorescence Spectroscopy | Provides high fluorescence for sensitive detection. nih.gov |

Strategies for Improved Separation and Ionization Efficiency

The effective analysis of this compound and related compounds relies heavily on chromatographic separation and subsequent ionization for detection, typically by mass spectrometry (MS). Strategies to enhance both separation and ionization efficiency are critical for achieving high sensitivity, resolution, and reliable quantification.

Improving Separation Efficiency:

The goal of chromatographic separation is to resolve the analyte of interest from matrix components and other related substances. nih.gov Key strategies to improve the separation of chlorochroman compounds include:

Advanced Column Technologies: The choice of the chromatographic column is paramount. numberanalytics.com

Sub-2 µm and Core-Shell Particles: Columns packed with sub-2 micrometer (µm) totally porous particles or core-shell particles offer significantly higher efficiency compared to traditional columns. numberanalytics.comorganomation.com This results in sharper peaks and better resolution.

Monolithic Columns: These columns consist of a single piece of porous material, which can reduce backpressure and improve separation efficiency. numberanalytics.com

Stationary Phase Chemistry: Selecting a stationary phase chemistry that provides optimal interaction with this compound is crucial. chromatographyonline.com Mixed-mode phases, which combine different retention mechanisms (e.g., reversed-phase and ion-exchange), can offer unique selectivity for complex samples. chromatographyonline.com

Mobile Phase Optimization: The composition of the mobile phase significantly influences retention and selectivity.

Solvent Selection and Gradient Elution: Choosing appropriate solvents based on the polarity of this compound and utilizing gradient elution (where the mobile phase composition changes during the run) can optimize separation efficiency and reduce analysis time. preprints.orgresearchgate.net

pH and Buffer Control: Adjusting the pH of the mobile phase with a suitable buffer can control the ionization state of analytes and influence their retention times, which is a key parameter for robust separations. researchgate.net

Temperature and Flow Rate:

Column Temperature: Operating the column at an elevated temperature can decrease mobile phase viscosity, allowing for higher flow rates or longer columns, and can also alter selectivity.

Low-Flow Techniques: Reducing the flow rate, often in conjunction with smaller inner diameter columns (nano-LC or micro-LC), can enhance separation efficiency and dramatically improve MS sensitivity. nih.govorganomation.com

Table 1: Strategies for Enhancing Chromatographic Separation

| Strategy | Principle | Benefit for this compound Analysis |

|---|---|---|

| Advanced Column Technology | Utilizes smaller particles (sub-2 µm, core-shell) or monolithic structures to increase theoretical plates and reduce band broadening. numberanalytics.comorganomation.com | Improved resolution from structurally similar impurities or degradation products. |

| Mobile Phase Optimization | Adjusting solvent composition, gradient profile, and pH to manipulate analyte retention and selectivity. preprints.orgresearchgate.net | Fine-tuning the separation to achieve baseline resolution of this compound from co-eluting compounds. |

| Temperature Control | Elevated temperatures reduce mobile phase viscosity and can alter selectivity. | Faster analysis times and potential for improved resolution between critical peak pairs. |

| Low-Flow Chromatography | Using lower flow rates (e.g., nano-LC) increases analyte concentration entering the detector and enhances ionization. nih.gov | Increased sensitivity, allowing for the detection of trace levels of this compound. |

Improving Ionization Efficiency:

For LC-MS analysis, efficient ionization of the target analyte is essential for achieving low detection limits. Electrospray ionization (ESI) is a common technique, and its efficiency can be optimized through several approaches:

Source Parameter Optimization: Fine-tuning the MS source parameters, such as spray voltage, gas flows (nebulizer and drying gas), and temperature, is critical for maximizing the ionization of this compound. organomation.com

Mobile Phase Additives: The choice of additives can have a significant impact. Using volatile additives like formic acid or ammonium (B1175870) acetate can promote analyte ionization. organomation.com The pH of the solution can also be adjusted to ensure the analyte is in a state amenable to ionization. organomation.com

Alternative Ionization Techniques: If ESI proves inefficient for this compound due to its polarity, other techniques can be explored. organomation.com

Atmospheric Pressure Chemical Ionization (APCI): This technique is often more suitable for less polar, thermally stable compounds. numberanalytics.comnumberanalytics.com

Atmospheric Pressure Photoionization (APPI): APPI uses ultraviolet light to ionize analytes and is particularly effective for non-polar compounds. numberanalytics.com

Low-Flow Rates: As mentioned, lower flow rates (nano-LC/micro-LC) lead to the formation of smaller charged droplets in the ESI source. nih.gov This facilitates more efficient solvent evaporation and increases the number of charges available per analyte, thereby enhancing ionization efficiency and reducing matrix effects. nih.gov

Method Validation Protocols (ICH Guidelines)

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. europa.eu The International Council for Harmonisation (ICH) provides a widely accepted framework for validating analytical methods. demarcheiso17025.comich.org The validation process for a method intended to quantify this compound would involve assessing a specific set of performance characteristics. demarcheiso17025.com A validation protocol should be established before the study begins, outlining the procedures and acceptance criteria for each characteristic. europa.eu

Specificity and Selectivity Assessment

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.orgelementlabsolutions.com Selectivity is the recommended term to express the extent to which a method can determine particular analytes in a complex mixture without interference from other components. iupac.org

For the analysis of this compound, specificity is demonstrated by showing that the analytical signal is attributable only to this compound. This is typically achieved by:

Analyzing Placebo and Blank Samples: Injecting a sample matrix without the analyte (a blank or placebo) to ensure no interfering peaks are present at the retention time of this compound.

Forced Degradation Studies: Subjecting a sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to produce potential degradation products. The analytical method must then demonstrate that the peak for this compound is resolved from any degradant peaks.

Peak Purity Analysis: Using a photodiode array (PDA) detector or mass spectrometry to assess the purity of the chromatographic peak corresponding to this compound, confirming it is not co-eluting with other compounds.

While it's ideal for a method to be completely specific, it's not always achievable. ich.org In such cases, combining two or more analytical procedures can provide the necessary level of discrimination. ich.org

Linearity and Range Determination